molecular formula C17H11BrO2S B14378102 2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione CAS No. 89478-07-9

2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione

Cat. No.: B14378102
CAS No.: 89478-07-9
M. Wt: 359.2 g/mol
InChI Key: HAMSJFSQFUEGCQ-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione is an organic compound with the molecular formula C17H11BrO2S This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a sulfanyl group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to ensure selective bromination at the desired position . The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-methylphenyl)thio-1,4-naphthoquinone
  • 2-Bromo-3-(4-methylphenyl)sulfonyl-1,4-naphthoquinone
  • 2-Bromo-3-(4-methylphenyl)amino-1,4-naphthoquinone

Uniqueness

2-Bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione is unique due to the presence of both a bromine atom and a sulfanyl group on the naphthalene-1,4-dione core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

89478-07-9

Molecular Formula

C17H11BrO2S

Molecular Weight

359.2 g/mol

IUPAC Name

2-bromo-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C17H11BrO2S/c1-10-6-8-11(9-7-10)21-17-14(18)15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3

InChI Key

HAMSJFSQFUEGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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